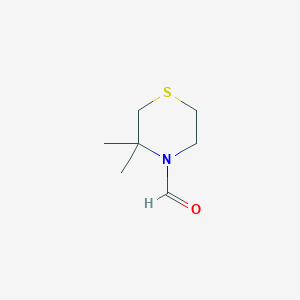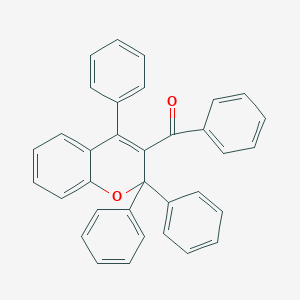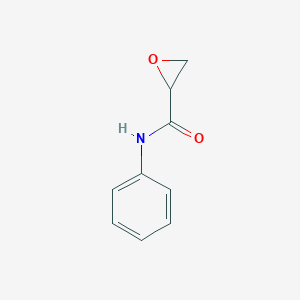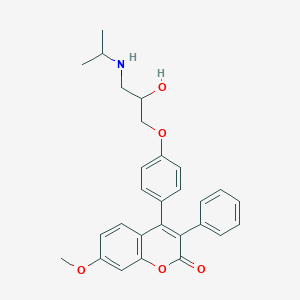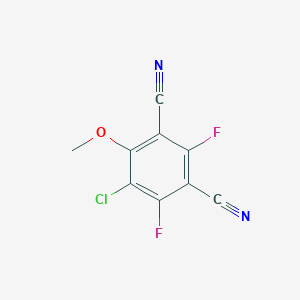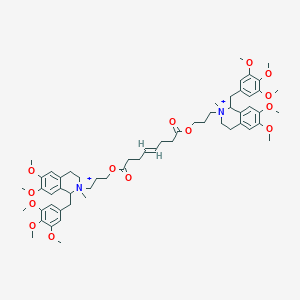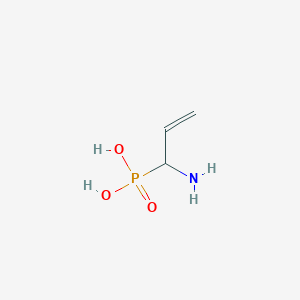![molecular formula C16H18O4 B034781 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 101432-05-7](/img/structure/B34781.png)
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol, also known as DHPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPEB is a member of the stilbene family, which is known for its antioxidant and anti-inflammatory properties. In recent years, DHPEB has gained attention due to its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
作用機序
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects through various mechanisms. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have various biochemical and physiological effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has several advantages for lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it can be easily synthesized and purified. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is stable and can be stored for long periods of time. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications.
However, there are also some limitations to using 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol in lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may have off-target effects, which can complicate the interpretation of experimental results. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may also have limited solubility in certain solvents, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. One direction is to further investigate the potential therapeutic applications of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has shown promise in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases, but more research is needed to fully understand its potential in these areas. Another direction is to investigate the mechanisms by which 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have antioxidant and anti-inflammatory properties, but the exact mechanisms by which it exerts these effects are not fully understood. Finally, future research could focus on the development of new synthetic analogs of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol that may have improved properties and therapeutic potential.
合成法
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol can be synthesized through a multistep process. The first step involves the reaction between 4-bromobenzophenone and 3,4-dihydroxybutyl bromide in the presence of potassium carbonate. This reaction produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzophenone. The second step involves the reduction of the ketone group in the presence of sodium borohydride, which produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzene-1,2-diol. The final step involves the reaction between the hydroxyl groups of the phenolic rings with 4-bromobutyl bromide in the presence of potassium carbonate, which produces 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol.
科学的研究の応用
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been studied for its potential to treat cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
101432-05-7 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
4-[4-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-13-7-5-11(9-15(13)19)3-1-2-4-12-6-8-14(18)16(20)10-12/h5-10,17-20H,1-4H2 |
InChIキー |
JMYXNUMGPRHHBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O |
同義語 |
1,4-BIS(3,4-DIHYDROXYPHENYL)BUTANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
